molecular formula C18H16N2O2 B2392924 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine CAS No. 478029-67-3

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Cat. No.: B2392924
CAS No.: 478029-67-3
M. Wt: 292.338
InChI Key: HILNRPJBLAEUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. It has gained attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C19H18N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine
  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Uniqueness

This compound is unique due to its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

5-methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-6-7-11-15(13)22-18-16(21-2)12-19-17(20-18)14-9-4-3-5-10-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILNRPJBLAEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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